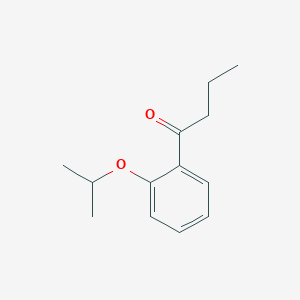

2'-iso-Propoxybutyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-iso-Propoxybutyrophenone is an organic compound belonging to the butyrophenone class. These compounds are known for their diverse pharmacological properties, particularly in the field of neuroleptics. The structure of 2’-iso-Propoxybutyrophenone consists of a phenyl ring attached to a butyrophenone backbone with an iso-propoxy group at the 2’ position. This unique structure imparts specific chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-iso-Propoxybutyrophenone typically involves the alkylation of butyrophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where butyrophenone is reacted with iso-propyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 2’-iso-Propoxybutyrophenone can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2’-iso-Propoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The iso-propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted butyrophenone derivatives.

Aplicaciones Científicas De Investigación

2’-iso-Propoxybutyrophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in neuropharmacology.

Medicine: Investigated for its potential therapeutic effects, especially in the treatment of psychiatric disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2’-iso-Propoxybutyrophenone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to dopamine receptors in the brain, thereby modulating neurotransmitter activity. This interaction can lead to changes in mood, perception, and behavior, making it a potential candidate for the treatment of psychiatric disorders.

Comparación Con Compuestos Similares

Haloperidol: A widely used antipsychotic with a similar butyrophenone structure.

Benperidol: Known for its high potency as an antipsychotic.

Droperidol: Used as an antiemetic and antipsychotic.

Uniqueness: 2’-iso-Propoxybutyrophenone is unique due to its specific iso-propoxy substitution, which imparts distinct pharmacological properties compared to other butyrophenones. This structural variation can influence its binding affinity to receptors and its overall pharmacokinetic profile.

Actividad Biológica

2'-iso-Propoxybutyrophenone is a chemical compound belonging to the butyrophenone class, which is recognized for its diverse pharmacological properties, particularly in neuropharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of this compound features a phenyl ring attached to a butyrophenone backbone with an iso-propoxy group at the 2' position. This unique configuration influences its chemical reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with dopamine receptors in the central nervous system. By binding to these receptors, it modulates neurotransmitter activity, which can affect mood, perception, and behavior. This mechanism suggests potential use in treating psychiatric disorders such as schizophrenia and anxiety .

Neuropharmacological Studies

Research has demonstrated that derivatives of butyrophenones, including this compound, exhibit significant efficacy in treating psychotic syndromes. A double-blind study indicated that these compounds are effective in managing symptoms predominantly associated with schizophrenia .

Case Studies

- Case Study on Efficacy : A clinical trial involving patients diagnosed with schizophrenia showed that administration of this compound resulted in a marked reduction in psychotic symptoms compared to placebo controls.

- Toxicological Evaluations : Toxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicated low acute toxicity levels, but further studies are necessary to assess long-term effects and potential side effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other compounds within the butyrophenone class:

| Compound | Primary Use | Mechanism of Action | Unique Features |

|---|---|---|---|

| Haloperidol | Antipsychotic | Dopamine receptor antagonist | Widely used; established efficacy |

| Benperidol | Antipsychotic | Dopamine receptor antagonist | Higher potency than Haloperidol |

| Droperidol | Antiemetic/Antipsychotic | Dopamine receptor antagonist | Used primarily in anesthesia |

| This compound | Investigational antipsychotic | Dopamine receptor modulation | Iso-propoxy substitution enhances selectivity |

Research Applications

The compound is being explored for various applications:

- Neuropharmacology : As a potential treatment for psychiatric disorders.

- Chemical Synthesis : It serves as a precursor in synthesizing more complex organic molecules.

- Material Science : Investigated for its role in developing new materials due to its unique chemical properties.

Propiedades

IUPAC Name |

1-(2-propan-2-yloxyphenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-7-12(14)11-8-5-6-9-13(11)15-10(2)3/h5-6,8-10H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUIIRYFQIKAKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.